molecular formula C13H18N2O2 B3060693 N-(4-methylphenyl)-2-morpholinoacetamide CAS No. 65446-97-1

N-(4-methylphenyl)-2-morpholinoacetamide

Cat. No.: B3060693
CAS No.: 65446-97-1
M. Wt: 234.29 g/mol
InChI Key: ASGIOANCBWOVCU-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-morpholinoacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a morpholine ring and a 4-methylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2-morpholinoacetamide typically involves the reaction of 4-methylphenylamine with 2-chloroacetyl chloride to form N-(4-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylphenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the 4-methylphenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Products may include N-(4-methylphenyl)-2-morpholinoacetic acid or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as N-(4-methylphenyl)-2-morpholinoethanol.

    Substitution: Substituted derivatives with different functional groups replacing the morpholine or 4-methylphenyl groups.

Scientific Research Applications

Chemistry: N-(4-methylphenyl)-2-morpholinoacetamide is used as a building block in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for further investigation in medicinal chemistry.

Medicine: The compound’s potential therapeutic properties are explored in the development of new drugs. Its structural features make it a promising candidate for targeting specific biological pathways and receptors.

Industry: this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

    N-(4-methylphenyl)-2-chloroacetamide: An intermediate in the synthesis of N-(4-methylphenyl)-2-morpholinoacetamide.

    N-(4-methylphenyl)-2-morpholinoacetic acid: An oxidized derivative with potential biological activity.

    N-(4-methylphenyl)-2-morpholinoethanol: A reduced form with different chemical properties.

Uniqueness: this compound is unique due to its combination of a morpholine ring and a 4-methylphenyl group This structural arrangement imparts specific chemical and biological properties, making it distinct from other similar compounds

Properties

IUPAC Name

N-(4-methylphenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11-2-4-12(5-3-11)14-13(16)10-15-6-8-17-9-7-15/h2-5H,6-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGIOANCBWOVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350748
Record name N-(4-methylphenyl)-2-morpholinoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65446-97-1
Record name N-(4-methylphenyl)-2-morpholinoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-methylphenyl)-2-morpholinoacetamide
N-(4-methylphenyl)-2-morpholinoacetamide
N-(4-methylphenyl)-2-morpholinoacetamide
N-(4-methylphenyl)-2-morpholinoacetamide
N-(4-methylphenyl)-2-morpholinoacetamide
N-(4-methylphenyl)-2-morpholinoacetamide

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